molecular formula C8H4F3NO2 B2755542 3-(Trifluoromethyl)-1,2-benzoxazol-7-ol CAS No. 1260741-17-0

3-(Trifluoromethyl)-1,2-benzoxazol-7-ol

Cat. No.: B2755542
CAS No.: 1260741-17-0
M. Wt: 203.12
InChI Key: WVAHXEFEVOOJGC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2-benzoxazol-7-ol is a benzoxazole-based research chemical of significant interest in the discovery and development of novel agrochemicals and pharmaceuticals. As a fused heterocyclic scaffold, the benzoxazole core is known for its structural stability and ease of modification, making it a privileged structure in chemical biology and agrochemical discovery . The incorporation of a strong electron-withdrawing trifluoromethyl group at the 3-position is a strategic modification commonly employed to enhance key physicochemical properties. This group is known to increase the lipophilicity and metabolic stability of a molecule, which can fine-tune its bioavailability and interaction with biological targets . Researchers can leverage this compound as a key synthetic intermediate to develop new active ingredients. Primary research applications for this compound and its derivatives include exploring new classes of herbicides and insecticides. Benzoxazole scaffolds have demonstrated excellent herbicidal activity as acetyl-coenzyme A carboxylase (ACCase) inhibitors, which disrupt plant fatty acid synthesis . Furthermore, this compound holds promise for investigating antibacterial and antifungal agents for crop protection, as similar structures have shown activity against various plant-pathogenic bacteria and fungi by potentially altering cell morphology and inhibiting biofilm formation . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-benzoxazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)7-4-2-1-3-5(13)6(4)14-12-7/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAHXEFEVOOJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)ON=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.

Biology

  • Enzyme Inhibition : Research indicates that 3-(trifluoromethyl)-1,2-benzoxazol-7-ol can inhibit specific enzymes involved in neurotransmitter metabolism and bacterial cell wall synthesis. This inhibition is crucial for developing therapeutic agents targeting various diseases.
  • Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays suggest that it can induce apoptosis through modulation of cell cycle progression and apoptosis-related proteins .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various microbial strains, including bacteria and fungi. Its trifluoromethyl group is believed to enhance interactions with microbial targets, leading to increased antibacterial activity .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of benzisoxazole derivatives, including those with trifluoromethyl substitutions. Results indicated a significant reduction in seizure frequency in animal models treated with these compounds compared to controls, suggesting potential applications in epilepsy management.

Case Study 2: Antimicrobial Properties

Research involving 3-(trifluoromethyl)-1,2-benzoxazol-7-ol revealed its effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound exhibited notable inhibition rates, indicating its potential as a candidate for developing new antimicrobial agents .

Data Tables

Application Area Details References
ChemistryBuilding block for complex molecules
BiologyEnzyme inhibition, cytotoxic effects
AntimicrobialEffective against Mycobacterium smegmatis
Effective against Pseudomonas aeruginosa

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethyl group is a common motif in bioactive molecules due to its electronegativity, steric bulk, and resistance to metabolic degradation. Below, we compare 3-(Trifluoromethyl)-1,2-benzoxazol-7-ol with three analogues from the literature:

a) Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide)
  • Core Structure : Diarylypyrazole (pyrazole ring fused with aromatic systems).
  • Key Features :
    • Trifluoromethyl group at pyrazole position 3.
    • Sulfonamide and methylphenyl substituents enhance COX-2 selectivity.
  • Comparison: Unlike the benzoxazole core, pyrazole in Celecoxib allows for greater conformational flexibility, facilitating enzyme binding.
b) Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)
  • Core Structure : Pyridine and dichlorophenyl ether.
  • Key Features :
    • Trifluoromethyl group on a pyridyloxy moiety.
    • Complex ether linkages contribute to insecticidal activity.
  • Comparison :
    • The benzoxazole core in the target compound is smaller and less sterically hindered than Pyridalyl’s multi-ring system, which may improve synthetic accessibility.
    • Pyridalyl’s chlorine substituents enhance environmental persistence, whereas the hydroxyl group in the target compound could promote biodegradability .
c) (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Core Structure : Furan-pyrrolopyridazine hybrid.
  • Key Features :
    • Trifluoromethyl group on a furan ring.
    • Carboxamide and fluorophenyl groups likely modulate target binding.
  • The hydroxyl group at position 4 in the target compound may engage in hydrogen bonding, a feature absent in this furan derivative .

Physicochemical Properties

Property 3-(Trifluoromethyl)-1,2-benzoxazol-7-ol Celecoxib Pyridalyl Furan-Pyrrolopyridazine
Molecular Weight (g/mol) ~205 (estimated) 381.37 491.12 ~550 (estimated)
LogP (Lipophilicity) ~2.1 (predicted) 3.5 (experimental) 4.8 (experimental) ~3.9 (predicted)
Water Solubility Moderate (due to -OH) Low (logS = -4.5) Very low Low
Metabolic Stability High (CF₃ resists oxidation) Moderate High High

Key Observations :

  • The hydroxyl group in the target compound improves water solubility relative to Celecoxib and Pyridalyl.
  • Pyridalyl’s high molecular weight and logP correlate with its use as a non-systemic insecticide, whereas the target compound’s smaller size may favor pharmacokinetic suitability for drug development.

Research Findings and Challenges

  • Synthetic Accessibility: The target compound’s benzoxazole core can be synthesized via cyclization of o-aminophenol derivatives, whereas Pyridalyl’s synthesis requires multi-step etherification .
  • Stability : The trifluoromethyl group in all compounds enhances thermal and oxidative stability, critical for agrochemicals (e.g., Pyridalyl) and pharmaceuticals (e.g., Celecoxib).
  • Toxicity : Hydroxyl groups (as in the target compound) may reduce bioaccumulation risks compared to halogenated analogues like Pyridalyl.

Q & A

Q. What are common synthetic routes for preparing trifluoromethyl-substituted benzoxazole derivatives?

  • Methodological Answer : Trifluoromethyl-substituted benzoxazoles are typically synthesized via cyclization reactions or palladium-catalyzed cross-couplings. For example, cyclization of o-aminophenol derivatives with trifluoromethyl-containing acyl chlorides under reflux conditions (e.g., THF/Et3_3N, 55°C) can yield the benzoxazole core. Palladium catalysts like bis(triphenylphosphine)palladium dichloride (0.26 mmol) are effective for coupling aryl halides with trifluoromethyl precursors, as demonstrated in analogous syntheses of benzoxadiazoles . Post-reaction purification often involves recrystallization (ethanol) or silica gel chromatography .

Q. What safety protocols should be followed when handling 3-(Trifluoromethyl)-1,2-benzoxazol-7-ol?

  • Methodological Answer : Referencing structurally similar compounds (e.g., 4-(Trifluoromethyl)benzoyl chloride [CAS 329-15-7]), this compound likely requires handling under inert atmospheres (argon) due to moisture sensitivity. Hazard codes such as [危]4-3-III (flammable, corrosive) indicate the need for PPE (gloves, goggles) and fume hood use. Storage should follow guidelines for volatile organics (e.g., low-temperature, desiccated environments) .

Advanced Research Questions

Q. How can low yields in the cyclization step of benzoxazole synthesis be addressed?

  • Methodological Answer : Low yields may stem from incomplete cyclization or side reactions. Optimize reaction time (e.g., extending reflux to 48 hours) and catalyst loading (e.g., 5 mol% Pd). Alternatively, introduce microwave-assisted synthesis to enhance reaction efficiency. Purification challenges can be mitigated using sequential washes (e.g., saturated NaHCO3_3, brine) and column chromatography with gradient elution (hexane/EtOAc) .

Q. How does the trifluoromethyl group influence the spectroscopic characterization of benzoxazole derivatives?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group induces distinct 19F^{19}\text{F} NMR shifts (typically -60 to -70 ppm) and deshields adjacent protons in 1H^{1}\text{H} NMR (e.g., aromatic protons near CF3_3 appear as doublets). Mass spectrometry (HRMS) should show a molecular ion peak with isotopic patterns characteristic of fluorine (M+^+ with 19F^{19}\text{F} clusters). X-ray crystallography of related compounds (e.g., 4-[[3-[2-chloranyl-6-(trifluoromethyl)phenyl]-oxazol-4-yl]methoxy]benzoic acid) reveals planarity of the benzoxazole ring and bond angle distortions due to CF3_3 .

Q. What strategies enable regioselective functionalization of the benzoxazole ring?

  • Methodological Answer : Regioselectivity is controlled by electronic and steric effects. For example, electrophilic substitution at the 7-position of 1,2-benzoxazol-7-ol is favored due to the hydroxyl group’s directing effect. Copper(I)-catalyzed Ullmann couplings (e.g., using 2-methyl-3-butyn-2-ol) or Suzuki-Miyaura reactions (aryl boronic acids) can functionalize specific positions. Kinetic studies on analogous compounds (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid) suggest that electron-deficient aryl halides react preferentially at meta positions .

Data Contradiction Analysis

Q. How should conflicting data on reaction solvent efficacy (THF vs. dioxane) be resolved?

  • Methodological Answer : Contradictions in solvent performance (e.g., THF vs. 1,4-dioxane in vs. 12) require systematic solvent screening. For benzoxazole cyclization, compare yields under identical conditions (catalyst, temperature) using polar aprotic solvents (DMF, DMSO) versus ethers (THF). Solvent polarity indices and dielectric constants (e.g., THF: ε = 7.5; dioxane: ε = 2.2) influence reaction rates and byproduct formation. Data from analogous syntheses (e.g., tetrazole derivatives in THF/Et3_3N ) support THF for Pd-mediated steps, while dioxane may stabilize intermediates in acid-catalyzed reactions .

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